Cas no 220345-73-3 (Hexanoic acid, (1aS,2S,4aR,6aS,6bR,7aS,8S,10aR,12aS,12bR)-8-(acetyloxy)-1a,2,6a,6b,7a,8,12a,12b-octahydro-5,11-dioxo-5H,11H-4a,10a-epidithio-4H,10H-bisoxireno[g,g']pyrazino[1,2-a:4,5-a']diindol-2-yl ester)

Hexanoic acid, (1aS,2S,4aR,6aS,6bR,7aS,8S,10aR,12aS,12bR)-8-(acetyloxy)-1a,2,6a,6b,7a,8,12a,12b-octahydro-5,11-dioxo-5H,11H-4a,10a-epidithio-4H,10H-bisoxireno[g,g']pyrazino[1,2-a:4,5-a']diindol-2-yl ester structure
220345-73-3 structure
Product Name:Hexanoic acid, (1aS,2S,4aR,6aS,6bR,7aS,8S,10aR,12aS,12bR)-8-(acetyloxy)-1a,2,6a,6b,7a,8,12a,12b-octahydro-5,11-dioxo-5H,11H-4a,10a-epidithio-4H,10H-bisoxireno[g,g']pyrazino[1,2-a:4,5-a']diindol-2-yl ester
N.o CAS:220345-73-3
MF:C26H28N2O8S2
MW:560.6391248703
CID:290801
Update Time:2024-03-01

Hexanoic acid, (1aS,2S,4aR,6aS,6bR,7aS,8S,10aR,12aS,12bR)-8-(acetyloxy)-1a,2,6a,6b,7a,8,12a,12b-octahydro-5,11-dioxo-5H,11H-4a,10a-epidithio-4H,10H-bisoxireno[g,g']pyrazino[1,2-a:4,5-a']diindol-2-yl ester Propriedades químicas e físicas

Nomes e Identificadores

    • Hexanoicacid,(1aS,2S,4aR,6aS,6bR,7aS,8S,10aR,12aS,12bR)-8-(acetyloxy)-1a,2,6a,6b,7a,8,12a,12b-octahydro-5,11-dioxo-5H,11H-4a,10a-epidithio-4H,10H-bisoxireno[g,g']pyrazino[1,2-a:4,5-a']diindol-2-ylester (9CI)
    • Hexanoicacid,(1aS,2S,4aR,6aS,6bR,7aS,8S,10aR,12aS,12bR)-8-(acetyloxy)-1a,2,6a,6b,7a,8,12a,12b-octahydro-5,11-dioxo-5H,11H-4a,
    • Hexanoicacid,(1aS,2S,4aR,6aS,6bR,7aS,8S,10aR,12aS,12bR)-8-(acetyloxy)-1a,2,6a,6b,7a,8,12a,12b-octahydro-5,11-dioxo-5H,11H-4a,10a-epidithio-4H,10H-bisoxireno[g,g']pyrazino[1,2-a:4,5-a']diindol-2-yleste
    • (+)-AmbewelamideB
    • Ambewelamide B
    • Hexanoic acid, (1aS,2S,4aR,6aS,6bR,7aS,8S,10aR,12aS,12bR)-8-(acetyloxy)-1a,2,6a,6b,7a,8,12a,12b-octahydro-5,11-dioxo-5H,11H-4a,10a-epidithio-4H,10H-bisoxireno[g,g']pyrazino[1,2-a:4,5-a']diindol-2-yl ester
    • Inchi: 1S/C26H28N2O8S2/c1-3-4-5-6-16(30)34-15-8-13-10-26-24(32)27-17-12(7-14(33-11(2)29)19-21(17)35-19)9-25(27,37-38-26)23(31)28(26)18(13)22-20(15)36-22/h7-8,14-15,17-22H,3-6,9-10H2,1-2H3
    • Chave InChI: RKEDAZXFFYMOPX-UHFFFAOYSA-N
    • SMILES: CCCCCC(OC1C2C(O2)C2C(CC34N2C(=O)C2(N(C3=O)C3C(=CC(C5C3O5)OC(=O)C)C2)SS4)=C1)=O

Hexanoic acid, (1aS,2S,4aR,6aS,6bR,7aS,8S,10aR,12aS,12bR)-8-(acetyloxy)-1a,2,6a,6b,7a,8,12a,12b-octahydro-5,11-dioxo-5H,11H-4a,10a-epidithio-4H,10H-bisoxireno[g,g']pyrazino[1,2-a:4,5-a']diindol-2-yl ester Literatura Relacionada

Fornecedores recomendados
钜澜化工科技(青岛)有限公司
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
钜澜化工科技(青岛)有限公司
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Zouping Mingyuan Import and Export Trading Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
Zouping Mingyuan Import and Export Trading Co., Ltd
Nantong Boya Environmental Protection Technology Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Nantong Boya Environmental Protection Technology Co., Ltd
Shanghai Aoguang Biotechnology Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Shanghai Aoguang Biotechnology Co., Ltd